2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a pyrido[4,3-b][1,6]naphthyridine core with hydroxyethyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[4,3-b][1,6]naphthyridine precursor and introduce the hydroxyethyl and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[4,3-b][1,6]naphthyridine core.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring .
Scientific Research Applications
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Quinazolin-4(3H)-ones: Another class of compounds with structural similarities, known for their diverse biological activities.
Uniqueness
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-(2-hydroxyethyl)-2-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H17N3O4/c1-27-18-5-3-2-4-17(18)23-9-7-16-14(20(23)26)12-13-15(21-16)6-8-22(10-11-24)19(13)25/h2-9,12,24H,10-11H2,1H3 |
InChI Key |
LUGZPKQUTMKJBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.